Coumarilic acid, 3-(2-methylpiperidino)propyl ester, monohydrochloride
Description
Coumarilic acid (2-oxo-2H-chromene-3-carboxylic acid) derivatives are notable for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and enzyme inhibitory properties. The compound Coumarilic acid, 3-(2-methylpiperidino)propyl ester, monohydrochloride features a coumarilic acid backbone esterified with a 3-(2-methylpiperidino)propyl group, forming a quaternary ammonium salt with hydrochloride. This structural modification enhances solubility and bioavailability, making it relevant for drug delivery and agrochemical applications .
Properties
CAS No. |
101468-12-6 |
|---|---|
Molecular Formula |
C18H24ClNO3 |
Molecular Weight |
337.8 g/mol |
IUPAC Name |
3-[3-(2-methylpiperidin-1-ium-1-yl)propyl]-1-benzofuran-2-carboxylic acid;chloride |
InChI |
InChI=1S/C18H23NO3.ClH/c1-13-7-4-5-11-19(13)12-6-9-15-14-8-2-3-10-16(14)22-17(15)18(20)21;/h2-3,8,10,13H,4-7,9,11-12H2,1H3,(H,20,21);1H |
InChI Key |
DRCDFPKDCUHBLG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC[NH+]1CCCC2=C(OC3=CC=CC=C32)C(=O)O.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(2-Methylpiperidin-1-ium-1-yl)propyl]-1-benzofuran-2-carboxylic acid chloride typically involves multiple steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of ortho-hydroxyaryl ketones with suitable reagents.
Introduction of the Piperidine Moiety: The piperidine ring can be introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with a halogenated precursor.
Attachment of the Propyl Chain: The propyl chain can be attached through alkylation reactions, where a propyl halide reacts with the piperidine nitrogen.
Formation of the Carboxylic Acid Chloride: The carboxylic acid chloride functional group can be introduced by reacting the corresponding carboxylic acid with thionyl chloride or oxalyl chloride under anhydrous conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran ring, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the carboxylic acid chloride group, converting it to the corresponding alcohol.
Substitution: The piperidine moiety can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
3-[3-(2-Methylpiperidin-1-ium-1-yl)propyl]-1-benzofuran-2-carboxylic acid chloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific receptors or enzymes.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-[3-(2-Methylpiperidin-1-ium-1-yl)propyl]-1-benzofuran-2-carboxylic acid chloride involves its interaction with specific molecular targets. The piperidine moiety can interact with neurotransmitter receptors, while the benzofuran ring can intercalate with DNA or interact with enzymes. The carboxylic acid chloride group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or activation of specific pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
Table 1: Key Structural Features of Analogs
| Compound Name | Core Structure | Ester Substituent | Amino Group | Molecular Weight (g/mol) | CAS Number |
|---|---|---|---|---|---|
| Coumarilic acid, 3-(2-methylpiperidino)propyl ester, monohydrochloride | Coumarilic acid | 3-(2-methylpiperidino)propyl | 2-Methylpiperidine | Not explicitly provided | Not provided |
| Benzoic acid, m-hydroxy-, 3-(2-methylpiperidino)propyl ester, hydrochloride | Benzoic acid (m-OH) | 3-(2-methylpiperidino)propyl | 2-Methylpiperidine | Not provided | Not provided |
| p-(1-Methylpentoxy)benzoic acid 3-(2-methylpiperidino)propyl ester hydrochloride | Benzoic acid | 3-(2-methylpiperidino)propyl | 2-Methylpiperidine | 398.04 | 67032-22-8 |
| Propamocarb hydrochloride | Carbamic acid | Propyl | Dimethylamino | 256.78 | 25606-41-1 |
| Prothiocarb hydrochloride | Carbamothioic acid | S-Ethyl | Dimethylaminopropyl | 220.76 | 19622-19-6 |
Key Observations :
- Core Structure: The target compound and its benzoic acid analogs (e.g., m-hydroxy-benzoic acid and p-pentoxy-benzoic acid derivatives) share ester-linked 3-(2-methylpiperidino)propyl groups but differ in the aromatic core. Carbamates like Propamocarb and Prothiocarb replace the aromatic acid with carbamic/carbamothioic acid, altering electronic properties and biological targets .
- The p-pentoxy group in introduces lipophilicity, which may improve tissue penetration .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Analysis :
- The hydrochloride salt of the target compound ensures high aqueous solubility, critical for formulation. In contrast, the p-pentoxy analog () has a higher LogP, favoring lipid-rich environments like fungal cell membranes .
- Carbamates (Propamocarb, Prothiocarb) exhibit lower LogP values, aligning with their use as systemic fungicides with soil mobility .
Table 3: Acute Toxicity and Activity Profiles
Insights :
- The p-pentoxy analog () shows significant acute toxicity (LD50 = 369 mg/kg), suggesting a narrower therapeutic index compared to carbamates like Propamocarb (LD50 = 860 mg/kg) .
- The target compound’s predicted cholinesterase inhibition aligns with structural similarities to acetylcholine esterase inhibitors, though experimental validation is needed .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
